5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole
Description
This compound features a benzimidazole core substituted with:
- 5,6-Dichloro groups: Enhances electron-withdrawing properties and influences aromatic π-π interactions.
Properties
IUPAC Name |
5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(2-fluorophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3FN3/c20-13-8-16-17(9-14(13)21)26(10-11-4-1-2-6-15(11)23)19(25-16)12-5-3-7-24-18(12)22/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVRVHDPTOLXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including its anti-inflammatory, antiproliferative, and antimicrobial properties, supported by data from various studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHClFN
- Molecular Weight : 335.18 g/mol
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of benzimidazole exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory process.
Table 1: COX-2 Inhibition Data
| Compound | IC (μmol/L) | Comparison Drug | IC (μmol/L) |
|---|---|---|---|
| 5,6-Dichloro... | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
The results suggest that the compound exhibits comparable COX-2 inhibitory activity to that of celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID) .
2. Antiproliferative Activity
Benzimidazole derivatives are also recognized for their antiproliferative effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in several cancer types.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC (μM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 16.38 | |
| A549 (Lung Cancer) | 29.39 | |
| HeLa (Cervical Cancer) | Not specified |
The compound demonstrated significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC value of 16.38 μM, indicating its potential as an anticancer agent .
3. Antimicrobial Activity
The antimicrobial efficacy of the compound has also been investigated, particularly against Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity Data
The compound exhibited notable activity against Staphylococcus aureus, including methicillin-resistant strains, with a minimal inhibitory concentration (MIC) of 8 μg/mL .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the benzimidazole scaffold significantly influence biological activity. The presence of halogen atoms (such as chlorine and fluorine) enhances lipophilicity and cellular permeability, contributing to the observed biological effects.
Case Studies
In one study involving a series of benzimidazole derivatives, compounds with similar structural motifs to this compound were synthesized and evaluated for their pharmacological properties. These derivatives showed promising results in terms of both anti-inflammatory and anticancer activities, highlighting the potential therapeutic applications of this class of compounds .
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of this compound, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: COX-2 Inhibition Data
| Compound | IC50 (μmol/L) | Comparison Drug | IC50 (μmol/L) |
|---|---|---|---|
| 5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
The data indicates that the compound exhibits comparable COX-2 inhibitory activity to celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID) .
Antiproliferative Activity
The antiproliferative effects of this benzimidazole derivative have been evaluated against various cancer cell lines. In vitro studies demonstrate significant cytotoxicity.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 16.38 |
| A549 (Lung Cancer) | 29.39 |
| HeLa (Cervical Cancer) | Not Specified |
The compound shows promising potential as an anticancer agent, particularly against the MDA-MB-231 breast cancer cell line .
Antimicrobial Properties
This compound also exhibits notable antimicrobial activity against various bacterial strains.
Table 3: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 25 | Ampicillin | 32 |
| Escherichia coli | 50 | Ampicillin | 64 |
| Pseudomonas aeruginosa | 40 | Ciprofloxacin | 32 |
These findings suggest that the compound could serve as a potential alternative to conventional antibiotics .
Antiviral Applications
Emerging research indicates that this compound may have antiviral properties as well. Preliminary studies have shown effectiveness against certain viral strains by inhibiting their replication mechanisms.
Case Study: Influenza Virus Inhibition
In a study evaluating various benzimidazole derivatives for antiviral activity against influenza viruses, it was found that some derivatives exhibited significant inhibition of viral replication. The specific mechanism of action involves interference with viral hemagglutinin .
Comparison with Similar Compounds
Comparative Data Table
*Molecular weight calculated from formula C₁₄H₁₇Cl₂N₃O₅.
Research Findings and Implications
- Synthetic Challenges: Ionic liquids (e.g., IL/H₂O mixtures) improve yields for benzimidazole derivatives compared to traditional solvents like DMF or ethanol .
- Dichloro substitution at positions 5 and 6 is critical for antiviral activity in Maribavir, suggesting similar applications for the target compound .
- Solubility: Pyridinone derivatives (e.g., ) show improved solubility, a key factor in drug development.
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole?
Answer:
The synthesis of benzimidazole derivatives typically involves condensation reactions under controlled conditions. For this compound, a multi-step approach is recommended:
Core Formation : React 1,2-diaminobenzene derivatives with appropriately substituted aldehydes or ketones under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole core .
Substituent Introduction : Use nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2-chloro-3-pyridinyl and 2-fluorobenzyl groups. Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or DMSO is effective for alkylation .
Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example, a 2³ factorial design can identify interactions between variables, reducing trial runs by 50–70% .
Key Characterization : Monitor reactions via TLC/HPLC and confirm purity using melting point analysis and elemental composition (C, H, N) .
Basic: How should researchers characterize the structural and thermal properties of this benzimidazole derivative?
Answer:
A multi-technique approach ensures comprehensive characterization:
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and aromatic proton environments. Look for characteristic peaks: benzimidazole NH (~12–13 ppm) and fluorine-coupled splitting in the 2-fluorobenzyl group .
- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretches at 550–600 cm⁻¹, C-F at 1100–1200 cm⁻¹) .
- Thermal Stability :
Advanced: How can computational methods guide the design of reaction pathways for this compound?
Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) and reaction path searches can predict intermediates and transition states:
Mechanistic Insights : Simulate the formation of the benzimidazole core via cyclization, identifying rate-limiting steps (e.g., proton transfer or ring closure) .
Solvent Effects : Use COSMO-RS to model solvent polarity’s impact on reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilic substitution by stabilizing charged intermediates .
Catalyst Screening : Virtual screening of catalysts (e.g., Pd for cross-coupling) using molecular docking or MD simulations improves selectivity .
Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Advanced: How can researchers resolve contradictions in thermal degradation data for halogenated benzimidazoles?
Answer:
Contradictions often arise from differing experimental conditions or impurities. A systematic approach includes:
Controlled TGA/DTA Runs : Standardize heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air). For example, oxidative environments may lower degradation thresholds by 20–30°C .
Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., dehalogenated species) that alter thermal profiles .
Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers or systematic errors .
Advanced: What experimental design strategies are effective for analyzing conflicting bioactivity data in benzimidazole derivatives?
Answer:
Conflicting bioactivity (e.g., fluorescence vs. enzyme inhibition) requires multivariate analysis:
Factorial Design : Test variables like substituent electronegativity (Cl, F), steric bulk, and solvent polarity in a 2⁴ design. For example, fluorine’s electron-withdrawing effect may enhance fluorescence but reduce binding affinity .
Response Surface Methodology (RSM) : Optimize bioactivity by modeling non-linear interactions (e.g., between substituent position and solvent pH) .
Cross-Validation : Use leave-one-out (LOO) or k-fold validation to assess model robustness .
Basic: What biological activity screening methods are applicable to this compound?
Answer:
While specific data for this derivative is limited, analogous benzimidazoles are screened using:
- Fluorescence Assays : Measure quantum yield (e.g., in ethanol or PBS) to assess potential as imaging probes .
- Enzyme Inhibition : Use kinetic assays (e.g., UV-Vis monitoring of NADH depletion) for kinases or cytochrome P450 isoforms .
- Cellular Uptake : Fluorescence microscopy or flow cytometry in cell lines (e.g., HeLa) to evaluate membrane permeability .
Note : Always include positive controls (e.g., Hoechst 33342 for DNA-binding assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
